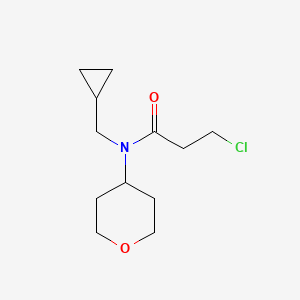3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
CAS No.: 2097956-21-1
Cat. No.: VC3126065
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097956-21-1 |
|---|---|
| Molecular Formula | C12H20ClNO2 |
| Molecular Weight | 245.74 g/mol |
| IUPAC Name | 3-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide |
| Standard InChI | InChI=1S/C12H20ClNO2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2 |
| Standard InChI Key | IYORRNWYMFBDGB-UHFFFAOYSA-N |
| SMILES | C1CC1CN(C2CCOCC2)C(=O)CCCl |
| Canonical SMILES | C1CC1CN(C2CCOCC2)C(=O)CCCl |
Introduction
| Property | Value |
|---|---|
| Chemical Name | 3-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide |
| CAS Registry Number | 2097956-21-1 |
| Molecular Formula | C₁₂H₂₀ClNO₂ |
| Molecular Weight | 245.74 g/mol |
| Standard Purity | 95% |
The compound contains structural elements that are of significant interest in medicinal chemistry, particularly the tetrahydropyran ring and the amide bond, which are commonly found in pharmaceutically active compounds.
Chemical Structure and Characteristics
Structural Analysis
The molecular structure of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide comprises several distinct components:
-
A tetrahydro-2H-pyran-4-yl group: A six-membered saturated heterocyclic ring containing an oxygen atom
-
A cyclopropylmethyl group: A three-membered carbocyclic ring with a methylene linker
-
A 3-chloropropanamide moiety: A three-carbon chain with a terminal chlorine atom connected to an amide functional group
Functional Group Analysis
The compound contains several functional groups that contribute to its chemical behavior:
These structural features suggest that the compound may exhibit interesting conformational behavior due to the combination of rigid cyclic structures (tetrahydropyran and cyclopropyl rings) connected by more flexible linking groups.
Physicochemical Properties
Based on its structure and similar compounds, the following physicochemical properties can be inferred:
Physical State and Appearance
At room temperature, 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is likely to exist as a crystalline solid or oil, potentially colorless to pale yellow in appearance.
Solubility Profile
| Solvent Type | Expected Solubility |
|---|---|
| Water | Low solubility |
| Alcohols (methanol, ethanol) | Moderate to good solubility |
| Chlorinated solvents (dichloromethane, chloroform) | Good solubility |
| Ethers (tetrahydrofuran, diethyl ether) | Good solubility |
| Acetonitrile | Good solubility |
| Dimethyl sulfoxide (DMSO) | Excellent solubility |
| Dimethylformamide (DMF) | Excellent solubility |
Stability Considerations
The compound likely exhibits reasonable stability under normal storage conditions, though as with many amides, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions. The presence of the chloroalkyl group suggests potential reactivity toward nucleophiles.
Structural Relationships and Analogs
3-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide shares structural similarities with several classes of compounds that have established pharmacological activities:
Related Propanamide Derivatives
The 3-chloropropanamide motif appears in various bioactive compounds. For example, 3-chloro-N-cyclohexylpropanamide (CID 5054395) and 3-chloro-N-(4-hydroxyphenyl)propanamide (CID 3008381) both share the 3-chloropropanamide backbone. These structural analogs may provide insights into the potential reactivity and biological properties of the target compound.
Tetrahydropyran-Containing Compounds
Tetrahydropyran is a common structural motif in many natural products and pharmaceuticals. The search results indicate compounds like 3-(chloromethyl)tetrahydro-2H-pyran (CID 16767489) that contain this structural element, suggesting potential synthetic utility for the target compound in the preparation of more complex molecules.
Cyclopropyl-Containing Compounds
The cyclopropylmethyl group is found in various bioactive compounds, including N-(cyclopropylmethyl)-5-(methylsulfonyl) derivatives that have been investigated as pesticides . This structural element often contributes to unique conformational properties and biological activities.
Comparison with Related Compounds
Table 2 provides a comparison of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 3-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide | C₁₂H₂₀ClNO₂ | 245.74 | 2097956-21-1 | Reference compound |
| 3-Chloro-N-cyclohexylpropanamide | C₉H₁₆ClNO | 189.68 | 61872-76-2 | Contains cyclohexyl instead of cyclopropylmethyl and tetrahydropyran groups; secondary amide vs. tertiary |
| 3-Chloro-N-(4-hydroxyphenyl)propanamide | C₉H₁₀ClNO₂ | 199.63 | 19314-10-4 | Contains hydroxyphenyl group; secondary amide vs. tertiary |
| 3-Chloro-N-methylpropanamide | C₄H₈ClNO | 121.56 | 41789-28-0 | Simplest analog with only methyl substituent; secondary amide vs. tertiary |
| 3-(Chloromethyl)tetrahydro-2H-pyran | C₆H₁₁ClO | 134.61 | 948007-45-2 | Contains only the chloromethyl and tetrahydropyran components |
This comparison highlights the unique structural features of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide among related compounds, particularly its tertiary amide nature and combination of cyclopropyl and tetrahydropyran moieties.
Future Research Directions
Based on its structure and the properties of related compounds, several research directions for 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide could be pursued:
Synthetic Methodology Development
-
Optimization of synthetic routes to improve yield and scalability
-
Development of stereoselective approaches if stereogenic centers are present
-
Exploration of green chemistry methods for its preparation
Structure-Activity Relationship Studies
-
Systematic modification of the three key structural components to understand their contribution to any observed biological activity
-
Investigation of conformational preferences and their impact on molecular recognition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume